2-Bromo-5-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

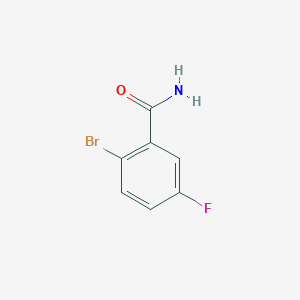

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKACIBALIJPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380952 | |

| Record name | 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-34-4 | |

| Record name | 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-fluorobenzamide chemical properties

An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: Properties, Reactivity, and Applications

Abstract

This technical guide offers a comprehensive overview of this compound (CAS No. 1006-34-4), a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes core chemical properties, advanced spectroscopic analysis, and field-proven reactivity profiles to provide researchers and drug development professionals with a practical, in-depth resource. The guide details the compound's physicochemical characteristics, explores its synthetic utility as a versatile building block—particularly in palladium-catalyzed cross-coupling reactions—and outlines essential safety and handling protocols. The content is structured to deliver not just data, but a causal understanding of the molecule's behavior, supported by authoritative references and practical experimental workflows.

Compound Identification and Core Properties

This compound is a disubstituted benzamide featuring bromine and fluorine atoms on the aromatic ring. This substitution pattern imparts unique reactivity, making it a valuable intermediate for introducing a 2-amino-4-fluorobenzoyl moiety into more complex molecular architectures.

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 1006-34-4[1][2][3][4] |

| Molecular Formula | C₇H₅BrFNO[2][4] |

| Molecular Weight | 218.02 g/mol [2][4] |

| IUPAC Name | This compound[1] |

| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)N)Br[5] |

Physicochemical Properties

The physical properties of this compound are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid, White to off-white powder | [1] |

| Melting Point | 143 °C | [3] |

| Boiling Point | 249.8 ± 30.0 °C (Predicted) | [3] |

| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum will feature distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns (doublet, triplet of doublets, etc.) will be influenced by both H-H and H-F coupling constants. The two amide protons (-CONH₂) are expected to appear as a broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine, fluorine, and amide substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

-

N-H Stretching: Two bands (symmetric and asymmetric) in the range of 3100-3500 cm⁻¹, characteristic of a primary amide.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A band typically found near 1600-1640 cm⁻¹.

-

C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-Br Stretching: A weaker absorption in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted collision cross-section (CCS) values can further aid in structural confirmation.[5]

Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine and amide groups influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular scaffolds.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond by coupling the aryl bromide with an organoboron species (boronic acid or ester)[6][7]. This is a powerful method for synthesizing biaryl compounds. The reaction requires a palladium catalyst, a phosphine ligand, and a base to proceed.[8] The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific coupling partners.

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[9][10] It is one of the most effective methods for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11] The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the product.[12][13]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a validated, step-by-step methodology for a typical Suzuki coupling reaction using this compound as the starting material. The causality for reagent choice is explained to provide deeper insight.

Objective: To synthesize 2-(4-methoxyphenyl)-5-fluorobenzamide via Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂] (Catalyst)

-

SPhos (Ligand)

-

Potassium phosphate (K₃PO₄) (Base)

-

Toluene and Water (Solvent system)

-

Anhydrous Magnesium Sulfate (Drying agent)

-

Ethyl acetate, Hexanes (For chromatography)

Workflow Diagram:

Step-by-Step Procedure:

-

Reactor Setup: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromide. Potassium phosphate is a moderately strong base effective in activating the boronic acid for transmetalation without causing hydrolysis of the amide.[14]

-

-

Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Causality: Pd(OAc)₂ is a common palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and yields.[12]

-

-

Solvent Addition and Degassing: Add toluene and water (e.g., in a 4:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, inhibiting the reaction.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)-5-fluorobenzamide.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[15]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| Hazard Statements | H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1][16] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][15][16] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][15][16] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[17][18]

Applications in Research and Drug Development

This compound is a key building block for synthesizing a range of pharmacologically active compounds.[19] Its structure is often incorporated into molecules targeting various biological pathways. The ability to easily diversify the molecule at the 2-position through cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Its derivatives have been explored in the development of inhibitors for enzymes and receptors implicated in oncology, inflammation, and other therapeutic areas.

Conclusion

This compound is a synthetically versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties, predictable spectroscopic profile, and reliable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in the laboratory.

References

- 2-Bromo-N-propyl-5-fluorobenzamide CAS#: 951884-10-9.

- N-(benzyloxy)-2-bromo-5-fluorobenzamide | C14H11BrFNO2 | CID 9227655. PubChem. [Link]

- 2-Bromo-5-fluorobenzaldehyde.

- Thermophysical Properties of 2-Bromo-5-fluorobenzenamine. Chemcasts. [Link]

- 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) Properties. Chemcasts. [Link]

- Buchwald–Hartwig amin

- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy. [Link]

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

- 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321. PubChem. [Link]

- Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 2-Bromo-5-fluorobenzotrifluoride. Cheméo. [Link]

- Buchwald-Hartwig Amin

- Suzuki reaction. Wikipedia. [Link]

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- The Buchwald-Hartwig Amin

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- This compound (C7H5BrFNO). PubChemLite. [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- 2-Bromo-5-fluorobenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

Sources

- 1. This compound | 1006-34-4 [sigmaaldrich.com]

- 2. This compound - CAS:1006-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1006-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. PubChemLite - this compound (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-bromo-5-fluorobenzamide, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, detailed synthesis protocols with scientific rationale, and its strategic applications in the synthesis of pharmacologically active molecules.

Core Compound Identification and Properties

This compound is a halogenated aromatic compound whose unique substitution pattern provides multiple reactive sites for synthetic transformations.

IUPAC Name: this compound[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1006-34-4 | [1][2] |

| Molecular Formula | C₇H₅BrFNO | [2] |

| Molecular Weight | 218.02 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 143 °C | [2] |

| Boiling Point | 249.8 ± 30.0 °C (Predicted) | [2] |

| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.82 ± 0.50 (Predicted) | [2] |

| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following workflow outlines a common and reliable synthetic route, emphasizing the rationale behind the choice of reagents and conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Precursor, 2-Bromo-5-fluorobenzoic Acid

The carboxylic acid is a stable intermediate that can be synthesized from the corresponding aldehyde.

Step 1: Oxidation of 2-Bromo-5-fluorobenzaldehyde

The conversion of the aldehyde to a carboxylic acid is a standard oxidation reaction. The choice of an oxidizing agent like potassium permanganate (KMnO₄) is based on its efficacy and cost-effectiveness for this type of transformation[3].

-

Materials: 2-Bromo-5-fluorobenzaldehyde, potassium permanganate, water, sulfuric acid, sodium bisulfite, diethyl ether.

-

Procedure:

-

Dissolve 2-bromo-5-fluorobenzaldehyde in an appropriate solvent like acetone or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the aldehyde solution at room temperature. The reaction is exothermic and will result in the formation of a brown manganese dioxide precipitate.

-

Stir the mixture vigorously for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Quench the reaction by adding a small amount of sodium bisulfite to consume any excess potassium permanganate.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the 2-bromo-5-fluorobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure 2-bromo-5-fluorobenzoic acid.

-

Experimental Protocol: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the primary amide. A common and efficient method is via the formation of an acyl chloride intermediate, which is highly reactive towards nucleophiles like ammonia[4].

Step 2: Formation of 2-Bromo-5-fluorobenzoyl Chloride

-

Materials: 2-Bromo-5-fluorobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).

-

Procedure:

-

In a fume hood, suspend 2-bromo-5-fluorobenzoic acid in an excess of thionyl chloride.

-

Add a few drops of DMF as a catalyst.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is often used in the next step without further purification.

-

Step 3: Amidation of 2-Bromo-5-fluorobenzoyl Chloride

-

Materials: 2-Bromo-5-fluorobenzoyl chloride, concentrated aqueous ammonia.

-

Procedure:

-

Cool a flask of concentrated aqueous ammonia in an ice bath.

-

Slowly add the crude 2-bromo-5-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any ammonium salts.

-

Dry the product under vacuum to obtain this compound.

-

Purity can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The product can be further purified by recrystallization if necessary.

-

An alternative, more direct approach for the amidation of 2-bromo-5-fluorobenzoic acid involves the use of coupling agents or catalytic methods, which can be advantageous in terms of atom economy and milder reaction conditions[5][6].

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo, fluoro, and amide functionalities makes this compound a highly valuable scaffold in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate[7]. The benzamide moiety itself is a known pharmacophore in several classes of drugs, notably PARP inhibitors[8][9].

Caption: Key applications of this compound in synthesis.

Role as a Precursor in Kinase Inhibitor Synthesis

Protein kinases are crucial targets in oncology, and many small molecule inhibitors have been developed[10]. The scaffold of this compound can be elaborated into various heterocyclic systems known to inhibit kinases. For instance, the aldehyde precursor, 2-bromo-5-fluorobenzaldehyde, is used in the synthesis of pyrazolopyrimidine-based kinase inhibitors[10]. The benzamide itself can be a precursor to related heterocyclic cores.

A Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations[7][9]. The benzamide group is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP enzyme[8][9]. This compound provides a ready-made benzamide core that can be further functionalized at the bromine position to build potent and selective PARP inhibitors[11][12].

Synthesis of Quinazolinone-based Antitumor Agents

The precursor, 2-bromo-5-fluorobenzaldehyde, has been utilized in the laboratory synthesis of quinazolinones, a class of compounds known to exhibit antitumor activity[6]. This highlights the utility of the 2-bromo-5-fluoro-substituted phenyl ring system in constructing biologically active heterocyclic compounds.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as a warning-level hazard and can cause skin and serious eye irritation, as well as respiratory irritation[1].

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

Handling Recommendations:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its versatile structure allows for the efficient construction of complex molecules, particularly in the development of targeted therapeutics like kinase and PARP inhibitors. The synthetic routes to this compound are well-established, proceeding from readily available precursors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in research and drug development.

References

- Catalytic Amidation. (n.d.). University College London.

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

- Wang, D., Ma, J., Ye, M., & Zhang, J. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.). Google Patents.

- Optical film, polarizer and display device. (n.d.). PubChem.

- Huang, et al. (2016). United States Patent. Googleapis.com.

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Patsnap.

- Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 229, 114062. [Link]

- Base-promoted direct amidation of esters: beyond the current scope and practical applications. (n.d.). National Institutes of Health.

- Thapa, P., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11370-11395. [Link]

- Zhang, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(12), 2275. [Link]

- Xu, Y., et al. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 237, 114417. [Link]

- Processes for producing 5-fluorobenzoic acids and their intermediates. (n.d.). Google Patents.

- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). National Institutes of Health.

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.

- Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (n.d.). ResearchGate.

- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. (n.d.). Semantic Scholar.

Sources

- 1. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluorobenzamide (CAS 1006-34-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physicochemical properties of 2-Bromo-5-fluorobenzamide, a key building block in synthetic and medicinal chemistry. While experimental data for this compound is limited in publicly accessible databases, this document collates available information and provides standardized methodologies for its empirical determination.

Chemical Identity and Structure

This compound is a halogenated aromatic amide. The presence of bromine and fluorine atoms, along with the amide functional group, imparts specific reactivity and physical characteristics to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

-

IUPAC Name: this compound

-

CAS Number: 1006-34-4

-

Molecular Formula: C₇H₅BrFNO

-

Molecular Weight: 218.03 g/mol

-

Chemical Structure:

-

InChI Code: 1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)

-

InChI Key: OCKACIBALIJPNT-UHFFFAOYSA-N

-

Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical data for this compound. It is important to note the distinction between experimentally verified values and computationally predicted data.

| Property | Value | Data Type | Source(s) |

| Melting Point | 143 °C | Experimental | [1] |

| Boiling Point | 249.8 ± 30.0 °C | Predicted | [1] |

| Density | 1.696 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 14.82 ± 0.50 | Predicted | [1] |

| Appearance | White to off-white solid | Experimental | [1] |

| Solubility | No quantitative data available | - | - |

| Storage Temperature | Room Temperature, Sealed in dry conditions | Recommended | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the amide group.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon appearing at the most downfield chemical shift.

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing or working with this compound, the following standard operating procedures outline the methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid initial heating is performed to determine an approximate melting range.

-

A second, slower measurement is conducted with a heating rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for Predicted Value Verification)

Given that the available boiling point is a predicted value, experimental determination is necessary for confirmation. This would likely require distillation under reduced pressure to prevent decomposition.

Methodology (Microscale):

-

Sample Preparation: A small amount of the liquid sample (if melted) is placed in a micro boiling point tube.

-

Apparatus Setup: A Thiele tube or a similar micro boiling point apparatus is used. A capillary tube, sealed at one end, is inverted and placed inside the boiling point tube.

-

Heating: The apparatus is heated slowly and evenly.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is recorded. This is the boiling point at the given atmospheric pressure.

Solubility Determination

Understanding the solubility profile is crucial for applications in drug development and process chemistry.

Methodology (Shake-Flask Method):

-

System Preparation: A known excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Safety and Handling

This compound is classified with specific hazards that require appropriate handling and personal protective equipment.

GHS Hazard Classification:

-

Hazard Statements:

-

Signal Word: Warning[2]

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[2]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound (CAS 1006-34-4) is a compound with established utility in chemical synthesis. While a full experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides the most current information and outlines the necessary experimental workflows for its complete characterization. The provided safety information should be strictly adhered to in all handling and experimental procedures.

References

- PubChem. 2-Bromo-5-fluorobenzaldehyde.

- University of Wisconsin. Chem 117 Reference Spectra Spring 2011.

- The Royal Society of Chemistry. Supporting Information.

- NIST. 2-Bromo-5-fluorobenzotrifluoride.

- SpectraBase. 2-Bromo-5-fluorobenzaldehyde - Optional[FTIR] - Spectrum.

- PubChem. N-(benzyloxy)-2-bromo-5-fluorobenzamide.

- SpectraBase. 2-Bromo-5-fluorobenzaldehyde.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- NIST. 2-Amino-5-bromo-2'-fluorobenzophenone.

- PMC - NIH. 2-Bromo-5-fluorobenzaldehyde.

- NMRDB.org. Predict 13C carbon NMR spectra.

- Cheméo. 2-Bromo-5-fluorobenzotrifluoride.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. 2-Bromobenzamide.

- 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde.

- PubChem. 5-Bromo-2-fluorobenzaldehyde.

- PubChem. 2-Bromo-5-fluorobenzotrifluoride.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzamide

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-fluorobenzamide, a key intermediate in the development of novel therapeutics and other advanced chemical applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of this compound

This compound is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The amide functionality itself is a common feature in biologically active molecules. Consequently, robust and efficient synthetic access to this compound is of paramount importance for the rapid exploration of chemical space in drug discovery programs.

Primary Synthetic Pathway: Amidation of 2-Bromo-5-fluorobenzoic Acid

The most direct and widely employed route for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is typically a two-step process involving the initial activation of the carboxylic acid to a more reactive species, followed by nucleophilic attack by an amine source, typically ammonia.

Mechanistic Considerations

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the acid-base reaction that forms a highly unreactive carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated." A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[2][3] The resulting acyl chloride is a much more potent electrophile and readily reacts with ammonia to form the desired amide.

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate, releasing sulfur dioxide and hydrochloric acid as byproducts and forming the highly reactive acyl chloride.[4] The subsequent reaction with ammonia is a straightforward nucleophilic acyl substitution on the acyl chloride.

Experimental Protocol: Synthesis of this compound from 2-Bromo-5-fluorobenzoic Acid

This protocol details a reliable method for the preparation of this compound, commencing with the synthesis of the requisite precursor, 2-bromo-5-fluorobenzoic acid, from 2-bromo-5-fluorobenzaldehyde.

Part A: Synthesis of 2-Bromo-5-fluorobenzoic Acid

The synthesis of 2-bromo-5-fluorobenzoic acid is readily achieved through the oxidation of 2-bromo-5-fluorobenzaldehyde.[5] Common oxidizing agents such as potassium permanganate can be employed for this transformation.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Work-up: Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.

-

Isolation: Filter the mixture to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-fluorobenzoic acid as a white to pale yellow crystalline powder.[5]

Part B: Synthesis of this compound

This part of the protocol outlines the conversion of 2-bromo-5-fluorobenzoic acid to the target amide using thionyl chloride for activation.

Step-by-Step Protocol:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Thionyl Chloride Addition: To this suspension, add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise at room temperature. The reaction mixture is then gently refluxed for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to avoid unwanted side reactions in the next step.

-

Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM or THF and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Amount |

| 2-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 eq | 5.0 g |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5-2.0 eq | 4.1 - 5.4 mL |

| Ammonia (0.5 M in dioxane) | 17.03 | Excess | ~100 mL |

| Dichloromethane (DCM) | 84.93 | Solvent | As needed |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalyst | A few drops |

Table 1: Representative quantities for the synthesis of this compound.

Visualizing the Synthesis

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthetic scheme for this compound.

Caption: Step-by-step workflow for the amidation reaction.

Alternative Synthetic Considerations

While the amidation of 2-bromo-5-fluorobenzoic acid is the most common route, other pathways could be envisioned. For instance, the direct bromination of 5-fluorobenzamide could be a potential route, although this may suffer from regioselectivity issues and the generation of multiple brominated byproducts. The synthesis of 5-fluorobenzamide itself would likely start from 5-fluorobenzoic acid or its corresponding acyl chloride.

Safety and Handling

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-Bromo-5-fluorobenzaldehyde and 2-bromo-5-fluorobenzoic acid are irritants. Avoid inhalation of dust and contact with skin and eyes.

-

Ammonia is a corrosive gas with a pungent odor. Anhydrous ammonia and concentrated solutions should be handled in a fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through the amidation of 2-bromo-5-fluorobenzoic acid, which is readily prepared from the corresponding aldehyde. The key to a successful synthesis lies in the efficient activation of the carboxylic acid, for which thionyl chloride is a highly effective reagent. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce this valuable building block for their discovery and development programs.

References

- Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(76), 71947-71954.

- LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.

- Pace, V., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 56(35), 5044-5046.

- LibreTexts. (2022). Chemistry of Amides.

- Chemguide. (Date unavailable). The Preparation of Amides.

- LibreTexts. (2023). Making Amides from Carboxylic Acids.

Sources

An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-fluorobenzamide, a key chemical intermediate in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, outline robust synthetic and purification protocols, discuss its spectral characteristics, and explore its strategic application as a molecular building block for targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Core Molecular Profile

This compound is a substituted aromatic amide that serves as a valuable scaffold in organic synthesis. Its structure incorporates three key features that dictate its reactivity and utility: a bromine atom, a fluorine atom, and a primary amide group, all positioned on a benzene ring. This specific arrangement of functional groups makes it a strategic starting material for introducing this moiety into more complex molecules, particularly in the development of enzyme inhibitors and other bioactive agents.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.02 g/mol | [2] |

| CAS Number | 1006-34-4 | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 143 °C | [2] |

| IUPAC Name | This compound | |

| InChIKey | OCKACIBALIJPNT-UHFFFAOYSA-N |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 2-Bromo-5-fluorobenzaldehyde. This pathway involves an oxidation to the corresponding carboxylic acid, followed by amidation.

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid

This protocol describes the oxidation of the aldehyde precursor. The choice of a strong oxidant like potassium permanganate (KMnO₄) is effective for this transformation.

-

Setup: To a solution of 2-Bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent mixture such as acetone/water, add potassium permanganate (KMnO₄, ~2.0 eq) portion-wise.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is exothermic and may require cooling to maintain control.

-

Workup: Upon completion, the reaction is quenched by adding a reducing agent (e.g., sodium sulfite) until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-5-fluorobenzoic acid.

Experimental Protocol 2: Synthesis of this compound

This procedure details the conversion of the carboxylic acid to the primary amide. This is a standard and reliable method involving the formation of an acyl chloride intermediate.

-

Acyl Chloride Formation: In a fume hood, suspend 2-Bromo-5-fluorobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas ceases and the solid dissolves.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., THF or DCM) and cool to 0 °C. Add a concentrated aqueous solution of ammonium hydroxide (~5.0 eq) dropwise.

-

Isolation: Stir the reaction vigorously for 1 hour, then allow it to warm to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove ammonium salts, and then with a small amount of cold diethyl ether.

-

Drying: Dry the resulting white solid under high vacuum to afford pure this compound.

Purification by Recrystallization

For obtaining high-purity material suitable for drug development, recrystallization is recommended. The solubility profile of the related N,N-dimethyl derivative suggests moderate solubility in polar protic solvents.

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system.

-

Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If necessary, add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry thoroughly.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely published in peer-reviewed journals, its expected spectral data can be reliably predicted based on its structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. A key diagnostic feature is the isotopic pattern of bromine.

-

Expected M⁺ Peak: A pair of peaks of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Monoisotopic Mass: 216.95386 Da.[1]

-

Predicted Collision Cross Section ([M+H]⁺): 135.7 Ų.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted): The aromatic region will display three distinct signals for the protons on the benzene ring. The amide protons (NH₂) will typically appear as a broad singlet.

-

Aromatic Protons (3H): Expected to appear in the range of δ 7.2-7.8 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. The proton ortho to the bromine will likely be the most downfield.

-

Amide Protons (2H): A broad singlet, typically in the range of δ 6.0-8.0 ppm, which is exchangeable with D₂O.

¹³C NMR (Predicted): The spectrum will show seven signals: six for the aromatic carbons and one for the carbonyl carbon.

-

Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): Expected in the range of δ 110-165 ppm. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and other carbons will show smaller two-, three-, and four-bond couplings to fluorine. The carbon attached to bromine (C-Br) will be identifiable in the δ 110-120 ppm range.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for constructing complex molecules, particularly in the synthesis of targeted therapies. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups.

Role as a Key Intermediate for PARP Inhibitors

A significant application of this structural motif is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[3]

The benzamide portion of the molecule often serves as the "pharmacophore" that binds to the nicotinamide pocket of the PARP enzyme, while the bromo-fluoro-substituted ring provides a platform for synthetic elaboration to achieve potency and selectivity.

Caption: Strategic role of this compound in the synthesis of PARP inhibitors.

The strategic placement of the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties (like pKa and lipophilicity) of the final drug candidate, which are critical aspects of modern drug design.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides chemists with a reliable and versatile entry point for the synthesis of complex, high-value molecules. Its well-defined physicochemical properties and predictable reactivity make it an asset in research and development. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and intelligent application in medicinal chemistry, particularly in the ongoing development of next-generation enzyme inhibitors for cancer therapy.

References

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

- PubChem. N-(benzyloxy)-2-bromo-5-fluorobenzamide.

- PubChemLite. This compound (C7H5BrFNO). Université du Luxembourg. [Link]

- Hiremath, C. S., & Sundius, T. R. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde.

- Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 234, 114251. [Link]

- Rajendran, S., et al. (2015). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.

- Pharmaffiliates. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile. [Link]

Sources

Starting materials for 2-bromo-5-fluorobenzamide synthesis

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Bromo-5-fluorobenzamide

Introduction

This compound is a substituted aromatic amide that serves as a critical structural motif and versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block stems from the unique electronic properties and reactivity conferred by the arrangement of its functional groups: an amide, a bromine atom, and a fluorine atom. The strategic selection of starting materials is a paramount consideration in the development of a synthetic route, directly influencing the overall efficiency, scalability, cost-effectiveness, and environmental impact of the process.

This technical guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the logical selection of foundational starting materials. We will explore the causality behind key transformations, provide detailed experimental protocols, and offer insights into process optimization for researchers, chemists, and drug development professionals.

Chapter 1: The Primary Synthetic Pathway via Carboxylic Acid Intermediate

The most direct and widely employed strategy for the synthesis of this compound involves a two-stage process: the regioselective bromination of a fluorinated benzoic acid precursor, followed by the amidation of the resulting carboxylic acid. This pathway is favored for its logical progression and reliance on well-established chemical transformations.

Logical Workflow: From 3-Fluorobenzoic Acid to this compound

Caption: Synthetic workflow from 3-fluorobenzoic acid to this compound.

Foundational Starting Material: 3-Fluorobenzoic Acid

The synthesis logically commences with a commercially available and structurally simple precursor. 3-Fluorobenzoic acid is an ideal starting material as it contains the required fluorine and carboxylic acid moieties, leaving only the site-specific introduction of the bromine atom to be accomplished.

Table 1: Properties of 3-Fluorobenzoic Acid

| Property | Value |

| CAS Number | 455-38-9 |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 122-125 °C |

Key Transformation I: Regioselective Electrophilic Bromination

The critical step in this synthesis is the selective bromination of 3-fluorobenzoic acid to form 2-bromo-5-fluorobenzoic acid. This transformation is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the existing substituents.

Causality of Regioselectivity: The benzene ring has two directing groups:

-

Fluorine (-F) at C3: An ortho, para-director. It activates the positions ortho (C2, C4) and para (C6) to it for electrophilic attack.

-

Carboxylic Acid (-COOH) at C1: A meta-director. It deactivates the ring and directs incoming electrophiles to the positions meta (C3, C5) to it.

The desired product requires bromination at the C2 position. This position is ortho to the fluorine atom and meta to the carboxylic acid group. The strong ortho-directing effect of the fluorine atom synergizes with the meta-directing influence of the carboxylic acid, making the C2 position the most electronically favorable site for electrophilic attack by the bromonium ion (Br⁺) generated in situ.[1] This synergy ensures high regioselectivity, which is crucial for minimizing the formation of unwanted isomers and simplifying purification.

Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzoic Acid

This protocol is a representative procedure based on established principles of electrophilic bromination.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend 3-fluorobenzoic acid in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to the suspension.

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully pouring the mixture into a cold, aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-bromo-5-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Key Transformation II: Amidation of 2-Bromo-5-fluorobenzoic Acid

Direct amidation of a carboxylic acid with ammonia requires harsh conditions (high temperature and pressure) and often results in low yields. A more reliable and efficient method involves a two-step sequence: activation of the carboxylic acid to a more reactive derivative, followed by reaction with an ammonia source.

Step A: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

The most common activation method is the conversion of the carboxylic acid to an acyl chloride.[2] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying product isolation.[2]

Experimental Protocol: Acyl Chloride Formation

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂) with 2-bromo-5-fluorobenzoic acid.[3]

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is often used directly in the next step without further purification.[2]

Step B: Synthesis of this compound

The highly electrophilic acyl chloride readily reacts with nucleophiles like ammonia to form the stable amide bond.

Experimental Protocol: Amination

-

Reaction Setup: Cool a flask containing a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or ammonia in a suitable solvent (e.g., dioxane) in an ice bath.

-

Acyl Chloride Addition: Slowly add the crude 2-bromo-5-fluorobenzoyl chloride (dissolved in a small amount of an inert aprotic solvent like THF or dichloromethane) to the cold ammonia solution with vigorous stirring. A white precipitate of the amide will form immediately.

-

Reaction: Allow the mixture to stir for 1-2 hours, gradually warming to room temperature.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities. The product can be further purified by recrystallization from a solvent such as ethanol.

Chapter 2: Process and Safety Considerations

Process Optimization:

-

Solvent Selection: Chlorinated solvents are effective for bromination but pose environmental concerns. Exploring greener alternatives is a key area for process development.

-

Catalyst Loading: Minimizing the Lewis acid catalyst loading in the bromination step is crucial for reducing cost and simplifying waste treatment.

-

Temperature Control: Both the bromination and amination steps are exothermic. Strict temperature control is essential for preventing side reactions and ensuring safety, especially during scale-up.

Safety:

-

Bromine: Is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Thionyl Chloride: Is corrosive and reacts violently with water. It releases toxic HCl and SO₂ gases. It must be handled in a fume hood, and reactions should be equipped with a gas trap.

-

Lewis Acids: Are moisture-sensitive and corrosive. Handle under an inert atmosphere where possible.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a structured pathway commencing with 3-fluorobenzoic acid . This starting material is strategically advantageous due to its commercial availability and the predictable regiochemical outcome of its subsequent electrophilic bromination. The key to this synthesis lies in understanding and controlling the directing effects of the substituents on the aromatic ring to produce the required intermediate, 2-bromo-5-fluorobenzoic acid, with high selectivity. The subsequent two-step amidation, via activation to an acyl chloride, represents a robust and scalable method for constructing the final amide product. This guide provides the foundational knowledge for researchers to successfully implement and optimize this synthesis in a laboratory or industrial setting.

References

- Google Patents.

- LookChem. Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. [Link]

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- National Center for Biotechnology Information. 2-Bromo-5-fluorobenzaldehyde - PMC. [Link]

- GlobeNewswire. Unlocking Pharmaceutical Synthesis with 2-Bromo-5-fluorobenzaldehyde. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- Pharmaffiliates. CAS No : 94569-84-3 | Product Name : 2-Bromo-5-fluorobenzaldehyde. [Link]

- Patsnap. The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka. [Link]

- ChemBK. 2-amino-3-bromo-5-fluorobenzoic acid. [Link]

- PrepChem.com. Synthesis of 2-bromobenzoyl chloride. [Link]

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

- PubChem. 2-Bromo-5-chlorobenzoyl chloride. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Bromo-5-fluorobenzamide as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the definitive mechanism of action for 2-Bromo-5-fluorobenzamide is not yet elucidated in peer-reviewed literature, its chemical structure, specifically the core benzamide moiety, suggests a plausible role as an inhibitor of Poly (ADP-ribose) polymerase (PARP). This guide synthesizes information on the chemical nature of this compound, the established role of PARP enzymes in DNA repair, and the therapeutic strategy of PARP inhibition in oncology. We present a scientifically-grounded, hypothetical mechanism of action centered on PARP inhibition and the principle of synthetic lethality. Furthermore, we provide detailed experimental protocols that would serve as a self-validating framework to systematically investigate and confirm this hypothesis. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering both a theoretical framework and a practical roadmap for its biological characterization.

Introduction to this compound

This compound is a halogenated aromatic compound belonging to the benzamide class of molecules.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the fifth position, and an amide functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1006-34-4 | [2] |

| Molecular Formula | C₇H₅BrFNO | [2] |

| Molecular Weight | 218.03 g/mol | [2] |

| IUPAC Name | This compound | |

| Physical Form | Solid |

The benzamide functional group is a critical pharmacophore found in a variety of biologically active compounds, including several approved therapeutic agents.[3] Notably, it is a key structural feature of numerous PARP inhibitors, which mimic the nicotinamide portion of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity.[4] This structural analogy forms the primary basis for the hypothesis presented in this guide.

Proposed Mechanism of Action: PARP Inhibition

We hypothesize that this compound functions as a PARP inhibitor. This proposed mechanism is centered on the critical role of PARP enzymes, particularly PARP1, in the cellular response to DNA damage.

The Role of PARP in DNA Single-Strand Break Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 being the most abundant and well-studied member. A key function of PARP1 is its role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4]

When an SSB occurs, PARP1 is recruited to the site of damage. It then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the synthesis and transfer of poly (ADP-ribose) (PAR) chains onto itself and other acceptor proteins.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the damaged site, ultimately leading to the resolution of the break and maintenance of genomic integrity.[4]

The Principle of Synthetic Lethality in BRCA-Deficient Cancers

Inhibition of PARP activity disrupts the efficient repair of SSBs. In normal, healthy cells, this is not catastrophic, as an alternative, high-fidelity repair pathway—Homologous Recombination (HR)—is available to repair the more complex and lethal DNA double-strand breaks (DSBs) that arise when replication forks collapse at unrepaired SSBs.

However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[5][6] This dual deficiency creates a state of "synthetic lethality." When PARP is inhibited in these HR-deficient cells:

-

SSBs go unrepaired.

-

Replication forks stall and collapse at these SSBs, leading to the formation of DSBs.

-

The primary pathway for repairing these DSBs (Homologous Recombination) is non-functional due to the BRCA mutation.

-

The cell must rely on error-prone repair mechanisms, leading to genomic instability and ultimately, apoptosis (programmed cell death).[6][7]

This selective killing of cancer cells while sparing normal, HR-proficient cells is the therapeutic principle behind the clinical success of PARP inhibitors in treating BRCA-mutated cancers of the breast, ovary, prostate, and pancreas.[5][6]

Hypothetical Signaling Pathway

The proposed mechanism of action for this compound is visually summarized in the signaling pathway diagram below.

Caption: Proposed synthetic lethality mechanism of this compound.

Experimental Validation Framework

To validate the hypothesis that this compound acts as a PARP inhibitor, a series of well-defined experiments are required. This section outlines the necessary protocols.

Experiment 1: In Vitro PARP1 Activity Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 in a cell-free system.

Methodology:

-

Reagents and Materials: Recombinant human PARP1 enzyme, histone proteins (as a substrate for PARylation), biotinylated NAD+, streptavidin-HRP (horseradish peroxidase), colorimetric HRP substrate (e.g., TMB), and a multi-well plate reader.

-

Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Reaction Setup: In each well, combine the recombinant PARP1 enzyme and "activated" DNA (DNA with induced breaks) with varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

-

Enzymatic Reaction: Initiate the PARylation reaction by adding biotinylated NAD+ to each well. Incubate at room temperature for 1 hour.

-

Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP, which will bind to the biotinylated PAR chains attached to the immobilized histones.

-

Signal Generation: After another wash step, add the colorimetric HRP substrate. The intensity of the color produced is proportional to the amount of PARylation, and thus, to PARP1 activity.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the percentage of PARP1 inhibition against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Example Data from In Vitro PARP1 Assay

| Compound | IC₅₀ (nM) |

| This compound | To be determined |

| Olaparib (Positive Control) | ~1-5 nM |

| DMSO (Vehicle Control) | > 100,000 nM |

Experiment 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

Objective: To confirm that this compound inhibits PARP activity within intact cells.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or a cancer cell line of interest).

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Induce DNA Damage: Briefly expose the cells to a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), to stimulate a strong PARP1 response.

-

Cell Lysis: Immediately lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for poly (ADP-ribose) (PAR). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Analysis: Visualize the bands using a chemiluminescent substrate. A dose-dependent decrease in the PAR signal in cells treated with this compound would indicate cellular PARP inhibition.

Experiment 3: Cell Viability and Synthetic Lethality Assessment

Objective: To demonstrate the selective cytotoxic effect of this compound on HR-deficient cancer cells.

Methodology:

-

Cell Lines: Utilize a pair of isogenic cell lines, one with wild-type BRCA2 (e.g., DLD-1 BRCA2+/+) and one with deficient BRCA2 (e.g., DLD-1 BRCA2-/-). Alternatively, use established BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF7 vs. MDA-MB-436).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72-120 hours.

-

Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot cell viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line would confirm synthetic lethality.

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Conclusion

The structural characteristics of this compound provide a strong rationale for investigating its potential as a PARP inhibitor. The benzamide scaffold is a well-established pharmacophore for targeting the NAD+ binding site of PARP enzymes. The proposed mechanism, centered on the induction of synthetic lethality in homologous recombination-deficient cancer cells, represents a clinically relevant and testable hypothesis. The experimental framework detailed in this guide provides a clear, step-by-step process to rigorously evaluate this proposed mechanism of action. Successful validation through these methods would classify this compound as a novel PARP inhibitor and warrant further preclinical development as a potential anti-cancer therapeutic.

References